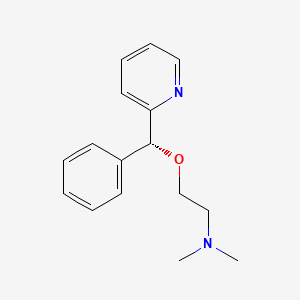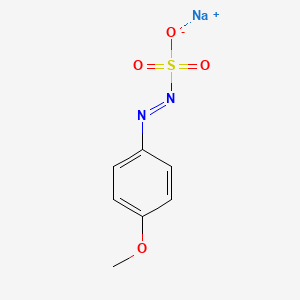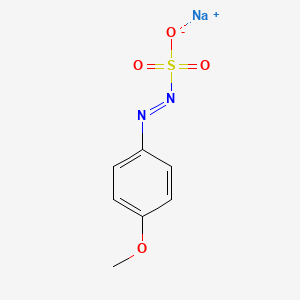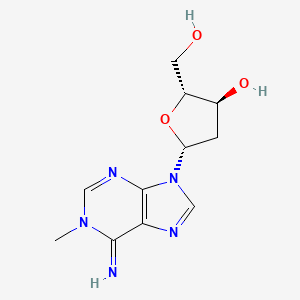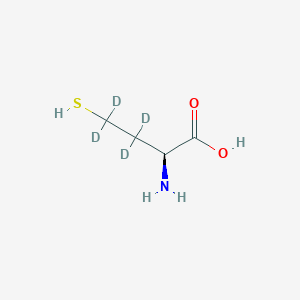
L-Homocysteine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Homocysteine-d4 is a deuterated form of L-Homocysteine, an amino acid that plays a crucial role in the metabolism of methionine. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry. This compound is particularly significant in clinical research for the quantification of total homocysteine levels in human plasma or serum .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Homocysteine-d4 is synthesized through the reduction of d8-homocystine. The process involves the use of a reduction solution and an internal standard solution, followed by protein precipitation . The reaction conditions typically include incubation at room temperature and subsequent cooling at 4°C before centrifugation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reduction techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
L-Homocysteine-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to homocystine.
Reduction: Conversion back to homocysteine.
Substitution: Formation of mixed disulfides with cysteine.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Uses reducing agents such as dithiothreitol.
Substitution: Requires the presence of cysteine and appropriate buffers.
Major Products Formed
Oxidation: Homocystine.
Reduction: this compound.
Substitution: Mixed disulfides with cysteine.
Scientific Research Applications
L-Homocysteine-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the quantification of homocysteine levels.
Biology: Studying the metabolism of methionine and related pathways.
Medicine: Investigating the role of homocysteine in cardiovascular diseases and other health conditions.
Industry: Quality control and validation of analytical methods in pharmaceutical and clinical laboratories.
Mechanism of Action
L-Homocysteine-d4 exerts its effects primarily through its role in the methionine metabolism pathway. It is involved in the remethylation cycle, where it is converted back to methionine, and the transsulfuration pathway, where it is converted to cysteine . These pathways are crucial for maintaining cellular function and redox balance .
Comparison with Similar Compounds
Similar Compounds
L-Homocysteine: The non-deuterated form, commonly found in biological systems.
L-Cysteine: Another sulfur-containing amino acid involved in similar metabolic pathways.
S-Adenosyl-L-Homocysteine: A related compound formed during the transmethylation of methionine.
Uniqueness
L-Homocysteine-d4 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated homocysteine in complex biological samples .
Properties
Molecular Formula |
C4H9NO2S |
|---|---|
Molecular Weight |
139.21 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m0/s1/i1D2,2D2 |
InChI Key |
FFFHZYDWPBMWHY-ZNWYHXRZSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])S |
Canonical SMILES |
C(CS)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


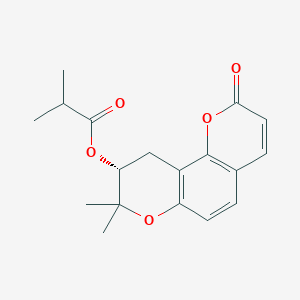

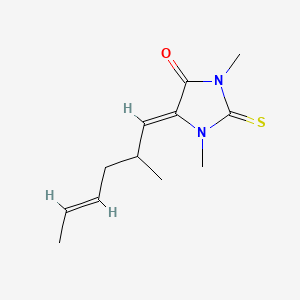
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)

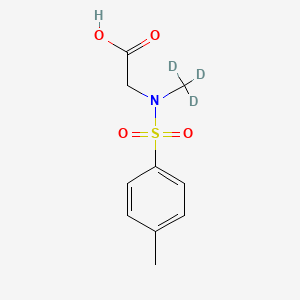

![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
